![molecular formula C19H19FN8O5 B15126016 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoroaminopterin is a folic acid antagonist agent, known for its potent biological activity. It is a derivative of aminopterin, which itself is an amino derivative of folic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoroaminopterin typically involves the introduction of a fluorine atom into the aminopterin molecule. This can be achieved through various chemical reactions, including nucleophilic substitution and electrophilic fluorination. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: Industrial production of 2’-Fluoroaminopterin involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Fluoroaminopterin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce fluorinated analogs .
Applications De Recherche Scientifique
2’-Fluoroaminopterin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the effects of fluorine substitution on molecular properties.
Biology: It is used to investigate the role of folic acid antagonists in cellular processes.
Mécanisme D'action
2’-Fluoroaminopterin exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines. By inhibiting this enzyme, 2’-Fluoroaminopterin disrupts DNA, RNA, and protein synthesis, leading to cell death, particularly in rapidly dividing cells such as cancer cells .
Comparaison Avec Des Composés Similaires
Aminopterin: The parent compound of 2’-Fluoroaminopterin, also a folic acid antagonist.
Methotrexate: Another folic acid antagonist used in cancer treatment, known for its lower toxicity compared to aminopterin.
2’-Fluoro-2’-deoxyuridine: A fluorinated analog used in antiviral and anticancer research.
Uniqueness: 2’-Fluoroaminopterin is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. This modification allows it to be more effective in inhibiting dihydrofolate reductase compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C19H19FN8O5 |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19FN8O5/c20-11-5-8(1-2-10(11)17(31)26-12(18(32)33)3-4-13(29)30)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28) |
Clé InChI |
OSRHQFAITKCASI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)F)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR)-3aalpha,4,4aalpha,5,6,8,9,9a,10,10aalpha-Decahydro-9abeta-acetoxymethyl-8beta-hydroxy-3,5-bis(methylene)-6beta,9beta-epoxyfuro[2,3-h][3]benzoxepin-2(3H)-one](/img/structure/B15125933.png)
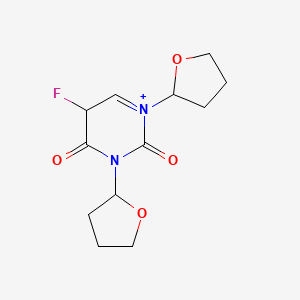
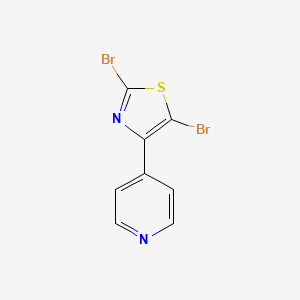
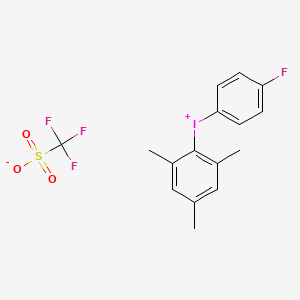
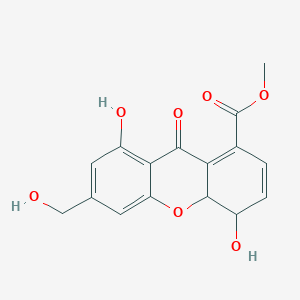
![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)
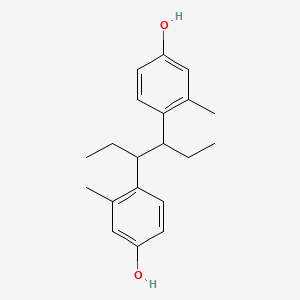
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)


![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
